Creatine AKG

Description

Properties

CAS No. |

315669-78-4 |

|---|---|

Molecular Formula |

C9H15N3O7 |

Molecular Weight |

277.23 g/mol |

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O5.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(4(5)6)2-3(8)9/h1-2H2,(H,7,8)(H,9,10);2H2,1H3,(H3,5,6)(H,8,9) |

InChI Key |

VSQHMIFYITYXRG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(CC(=O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure of Creatine Alpha-Ketoglutarate (AKG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a salt formed from the binding of creatine, a well-established ergogenic aid, and alpha-ketoglutaric acid (AKG), a key intermediate in the Krebs cycle.[1] This technical guide provides a comprehensive overview of the biochemical structure of this compound, its physicochemical properties, and its role in cellular signaling pathways relevant to researchers, scientists, and drug development professionals.

Biochemical Structure

This compound is a molecular complex formed through an ionic bond between the creatine cation and the alpha-ketoglutarate anion. In this salt, the guanidinium (B1211019) group of creatine is protonated, carrying a positive charge, while one or both of the carboxylic acid groups of alpha-ketoglutarate are deprotonated, carrying a negative charge. The most common form is a 1:1 molar ratio of creatine to AKG.[2][3]

Molecular Formula (1:1 salt): C₉H₁₅N₃O₇[3]

Molecular Weight (1:1 salt): 277.23 g/mol [2]

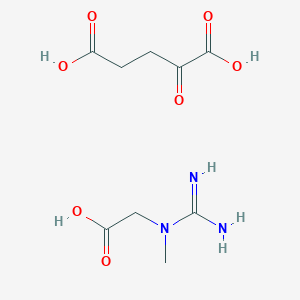

2D Chemical Structure

The 2D chemical structure of this compound illustrates the ionic interaction between the two constituent molecules.

Caption: 2D structure of Creatine Alpha-Ketoglutarate (1:1).

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, the properties can be inferred from the known values of creatine and other creatine salts.

| Property | Creatine Monohydrate | Other Creatine Salts | This compound (Predicted) |

| Solubility in Water | 14 g/L at 20°C[4] | Tri-creatine citrate: 29 g/L; Creatine pyruvate: 54 g/L[4] | Expected to be higher than creatine monohydrate due to the ionic nature of the salt. One source describes it as dissolving well in water.[3] |

| pKa | pKb of creatine is 11.02 (guanidinium group)[4] | Creatine forms salts with strong acids (pKa < 3.98)[5] | The pKa will be influenced by both the creatine and AKG moieties. |

| LogP (Octanol/Water) | -0.2 (for creatine)[6] | Very low for creatine salts, indicating high polarity.[7] | Expected to be low, indicating hydrophilicity. |

Experimental Protocols

Synthesis of this compound (2:1 Ratio)

The following is a general manufacturing process for Creatine Alpha-Ketoglutarate (2:1 ratio) as described by a commercial supplier. This is not a detailed laboratory protocol but provides an outline of the industrial synthesis.

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A precise and accurate method for the quantification of creatine and its related compounds is essential for quality control and research purposes. The following outlines a general HPLC-UV method that can be adapted for the analysis of this compound.

Column: C18 with polar end-capping[8] Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., water buffered to approximately pH 6)[8] Flow Rate: 1.0 mL/min[9] Detection: UV at 210 nm[8][10] Sample Preparation:

-

Accurately weigh a representative sample (at least 5 grams) into a volumetric flask.[8]

-

Add ultrapure water to approximately three-quarters of the flask's volume.[8]

-

Extract on a horizontal shaker at ambient temperature for 20-60 minutes. Brief sonication (<3 minutes) can aid dissolution.[8]

-

Dilute the sample with water to the final volume.

-

Filter an aliquot through a 0.45 µm PVDF filter before injection.[8]

Signaling Pathways

Both creatine and alpha-ketoglutarate are involved in key cellular signaling pathways that regulate metabolism, protein synthesis, and cell growth.

Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy. Both creatine and AKG have been shown to positively influence this pathway.[11][12][13]

-

Creatine: Supplementation with creatine can enhance the phosphorylation of key downstream targets of mTOR, such as p70S6K, suggesting an activation of the Akt/mTOR pathway.[11][12] This may be mediated by increased cellular energy status and potentially through the upregulation of insulin-like growth factor 1 (IGF-1) signaling.[11]

-

Alpha-Ketoglutarate: AKG has been demonstrated to promote skeletal muscle hypertrophy and protein synthesis through the Akt/mTOR signaling pathway.[14]

Caption: this compound's influence on the Akt/mTOR pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status. Its activation generally leads to the stimulation of catabolic processes to generate ATP and the inhibition of anabolic processes that consume ATP.

-

Creatine: The relationship between creatine and AMPK is complex. While some studies suggest that creatine supplementation may activate AMPK, others propose that the phosphocreatine (B42189) system helps to buffer ATP levels, thereby potentially reducing AMPK activation under certain conditions.[15][16]

-

Alpha-Ketoglutarate: AKG has been shown to activate AMPK signaling, which may be mediated by a reduction in ATP levels and the ATP/ADP ratio.[17][18]

Caption: this compound's modulation of the AMPK signaling pathway.

Conclusion

This compound is a salt that combines two biologically significant molecules, creatine and alpha-ketoglutarate. Its biochemical structure is characterized by an ionic bond between the creatine cation and the AKG anion. While more research is needed to fully elucidate its specific physicochemical properties and to establish detailed experimental protocols for its synthesis and analysis, the available evidence suggests that this compound may offer advantages over creatine monohydrate in terms of solubility. Furthermore, the involvement of its constituent components in the Akt/mTOR and AMPK signaling pathways highlights its potential for modulating key cellular processes related to energy metabolism and muscle growth. This technical guide provides a foundational understanding for researchers and professionals in the fields of drug development and nutritional science.

References

- 1. Creatine-alpha ketoglutarate - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. Bulk Creatine Alpha-Ketoglutarate Powder | this compound [provitabio.com]

- 4. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physicochemical characterization of creatine N-methylguanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 10. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. STRESS-AFFECTED AKT/MTOR PATHWAY UPREGULATED BY LONG-TERM CREATINE INTRAPERITONEAL ADMINISTRATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Potential of Creatine Alpha-Ketoglutarate: An In-depth Technical Guide on its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the proposed mechanism of action of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Cr-AKG), a novel form of creatine. This document is intended for researchers, scientists, and drug development professionals interested in the potential synergistic effects arising from the combination of creatine and alpha-ketoglutarate. While direct, extensive research on Cr-AKG is still emerging, this paper synthesizes the well-documented individual roles of its constituent molecules to elucidate its theoretical advantages in absorption, bioenergetics, and anabolic signaling.

Executive Summary

Creatine Alpha-Ketoglutarate (Cr-AKG) is a molecular compound that binds creatine with alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle. The primary hypothesis behind this formulation is to enhance the bioavailability and efficacy of creatine by leveraging the metabolic properties of AKG. Theoretically, this combination may offer improved solubility and absorption, leading to greater intramuscular creatine concentrations. Furthermore, the dual contribution of creatine to the phosphocreatine (B42189) system and AKG to the Krebs cycle and amino acid metabolism suggests a multi-faceted approach to enhancing cellular energy production and promoting an anabolic environment. This guide will delve into the distinct and combined mechanisms of creatine and AKG, present available quantitative data from related studies, detail relevant experimental protocols, and visualize the key signaling pathways involved.

The Dual Components: A Foundation for Synergy

The mechanism of action of Cr-AKG is best understood by first examining its two components.

Creatine: The Phosphagen System Powerhouse

Creatine is a naturally occurring compound crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] Its primary role is within the phosphocreatine (PCr) system.[1]

-

ATP Regeneration: During intense physical activity, ATP is hydrolyzed to adenosine diphosphate (B83284) (ADP), releasing energy. PCr donates its phosphate (B84403) group to ADP, rapidly regenerating ATP in a reaction catalyzed by creatine kinase.[2]

-

Anabolic Signaling: Creatine supplementation has been shown to influence anabolic signaling pathways, including the Akt/mTOR pathway, which is a central regulator of muscle protein synthesis and hypertrophy.[3][4] It may also increase the expression of insulin-like growth factor 1 (IGF-1).[3]

Alpha-Ketoglutarate: A Metabolic Hub

Alpha-ketoglutarate is a vital intermediate in the Krebs (citric acid) cycle, a central pathway in cellular respiration for energy production.[5]

-

Krebs Cycle Intermediate: AKG's position in the Krebs cycle allows it to contribute to the cellular energy pool.

-

Amino Acid Precursor: AKG serves as a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine, which are essential for muscle growth and immune function.[6]

-

Nitrogen Scavenging: AKG can combine with ammonia, a toxic byproduct of metabolism, to form glutamate, thus aiding in its removal.[7]

-

mTOR Pathway Modulation: AKG has been shown to activate the mTOR signaling pathway, a key regulator of cell growth and protein synthesis.[8][9]

Proposed Mechanism of Action of Creatine Alpha-Ketoglutarate

The combination of creatine and AKG into a single molecule is theorized to offer several advantages over traditional creatine monohydrate.

Enhanced Bioavailability and Absorption

A primary proposed benefit of Cr-AKG is improved absorption and bioavailability. It is suggested that AKG is readily absorbed by the intestines, potentially reducing the gastrointestinal distress sometimes associated with creatine monohydrate.[6] The theory posits that by binding creatine to the more easily absorbed AKG, creatine can be more efficiently transported into the bloodstream and subsequently into muscle cells.[6][7] Some sources even suggest that Cr-AKG may be taken up directly by muscle cells without relying on creatine transporters.[6] However, it is crucial to note that direct scientific evidence and clinical trials specifically comparing the pharmacokinetics of Cr-AKG to creatine monohydrate are currently limited.

Synergistic Effects on Cellular Energy and Performance

The dual nature of Cr-AKG suggests a two-pronged approach to enhancing athletic performance. While the creatine component directly fuels the phosphocreatine system for short bursts of high-intensity activity, the AKG moiety can support sustained energy production through its role in the Krebs cycle.[10]

A study investigating the effects of a supplement containing creatine and Arginine Alpha-Ketoglutarate (A-AKG) provides the closest available quantitative data to the potential effects of Cr-AKG. While not a direct study of Cr-AKG, the findings suggest that combining creatine with a Krebs cycle intermediate may offer performance benefits.

Quantitative Data

Direct quantitative data from clinical trials specifically on Creatine Alpha-Ketoglutarate is scarce in the current body of scientific literature. However, a study by Little et al. (2008) on a supplement containing Creatine and Arginine Alpha-Ketoglutarate (A-AKG) offers valuable insights into the potential synergistic effects.

Table 1: Performance Metrics from a 10-day Supplementation Study (Creatine + A-AKG vs. Creatine alone vs. Placebo) [11][12]

| Performance Metric | Creatine + A-AKG Group | Creatine Monohydrate Group | Placebo Group |

| Bench Press Repetitions (pre vs. post) | 30.9 ± 6.6 vs. 34.9 ± 8.7 (p < .01) | 27.6 ± 5.9 vs. 31.0 ± 7.6 (p < .01) | 26.8 ± 5.0 vs. 27.1 ± 6.3 |

| Peak Power Output (Watts) (pre vs. post) | 741 ± 112 vs. 794 ± 92 (p < .01) | 722 ± 138 vs. 730 ± 144 | 696 ± 63 vs. 705 ± 77 |

| Total Body Mass (kg) (pre vs. post) | 79.9 ± 13.0 vs. 81.1 ± 13.8 | 79.9 ± 13.0 vs. 81.1 ± 13.8 (p < .01) | No significant change |

Data presented as mean ± standard deviation.

The results from this study suggest that the combination of creatine with A-AKG led to a significant improvement in peak power output, an effect not observed with creatine monohydrate alone.[11][12] Both creatine groups showed significant improvements in muscle endurance (bench press repetitions).[11][12]

Experimental Protocols

To rigorously evaluate the mechanism of action and efficacy of Creatine Alpha-Ketoglutarate, a series of well-defined experimental protocols are necessary. The following methodologies are based on established practices in creatine and sports nutrition research.

Protocol for a Pharmacokinetic and Bioavailability Study

Objective: To compare the pharmacokinetic profiles of Cr-AKG and creatine monohydrate.

Methodology:

-

Participants: Healthy, recreationally active adults.

-

Design: A randomized, double-blind, crossover study design.

-

Procedure:

-

Participants will ingest a standardized dose of either Cr-AKG or creatine monohydrate.

-

Blood samples will be collected at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-ingestion.

-

Plasma will be analyzed for creatine and AKG concentrations using a validated method such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis.[13][14][15]

-

-

Outcome Measures:

-

Maximum plasma concentration (Cmax).

-

Time to reach maximum plasma concentration (Tmax).

-

Area under the plasma concentration-time curve (AUC).

-

Protocol for Assessing Intramuscular Creatine and Phosphocreatine Levels

Objective: To determine the effect of Cr-AKG supplementation on intramuscular creatine and phosphocreatine stores.

Methodology:

-

Participants: Healthy adults.

-

Design: A randomized, placebo-controlled trial.

-

Procedure:

-

Participants will undergo a muscle biopsy from the vastus lateralis at baseline and after a supplementation period (e.g., 28 days) with either Cr-AKG or a placebo.

-

Muscle tissue samples will be analyzed for creatine, phosphocreatine, and total creatine content using established biochemical assays or High-Resolution Magic Angle Spinning (HR-MAS) 1H NMR spectroscopy.

-

-

Outcome Measures:

-

Change in intramuscular creatine concentration.

-

Change in intramuscular phosphocreatine concentration.

-

Change in total intramuscular creatine concentration.

-

Protocol for Evaluating Performance and Muscle Hypertrophy

Objective: To assess the effects of Cr-AKG supplementation on exercise performance and muscle growth.

Methodology:

-

Participants: Resistance-trained individuals.

-

Design: A randomized, double-blind, placebo-controlled trial over an 8-12 week period.

-

Procedure:

-

Participants will follow a structured resistance training program.

-

Supplementation with either Cr-AKG or a placebo will be administered daily.

-

Performance tests (e.g., one-repetition maximum [1-RM] for bench press and squat, Wingate test for peak and average power) will be conducted at baseline and at the end of the study.[16]

-

Muscle hypertrophy will be assessed using direct imaging techniques such as Magnetic Resonance Imaging (MRI) or Dual-Energy X-ray Absorptiometry (DXA) to measure muscle cross-sectional area or lean body mass.[17][18][19]

-

-

Outcome Measures:

-

Changes in 1-RM strength.

-

Changes in peak and average power output.

-

Changes in muscle cross-sectional area or lean body mass.

-

Visualization of Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the proposed synergistic mechanism of Creatine Alpha-Ketoglutarate.

References

- 1. Frontiers | Effects of creatine monohydrate timing on resistance training adaptations and body composition after 8 weeks in male and female collegiate athletes [frontiersin.org]

- 2. Creatine - Wikipedia [en.wikipedia.org]

- 3. sportsmedoa.com [sportsmedoa.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Creatine-alpha ketoglutarate - Wikipedia [en.wikipedia.org]

- 6. Creatine-alpha_ketoglutarate [bionity.com]

- 7. peak.ag [peak.ag]

- 8. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-ketoglutarate promotes skeletal muscle hypertrophy and protein synthesis through Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. researchgate.net [researchgate.net]

- 12. Creatine, arginine alpha-ketoglutarate, amino acids, and medium-chain triglycerides and endurance and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma creatine determination using a luminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma creatinine and creatine quantification by capillary electrophoresis diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC analysis of creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. The Effects of Creatine Supplementation Combined with Resistance Training on Regional Measures of Muscle Hypertrophy: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Creatine supplementation elicits greater muscle hypertrophy in upper than lower limbs and trunk in resistance-trained men [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Creatine AKG vs. Creatine Monohydrate: A Technical Examination of Theoretical Advantages

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the theoretical advantages of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) over the conventional and well-researched Creatine Monohydrate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core chemical and physiological distinctions that underpin the purported benefits of this compound. While clinical and direct comparative research is limited, this guide synthesizes existing knowledge of each component to build a robust theoretical framework.

Executive Summary

Creatine Monohydrate is the most studied form of creatine, with a well-established safety and efficacy profile for enhancing high-intensity exercise performance and increasing lean body mass.[1][2] However, its relatively low solubility and potential for gastrointestinal distress in some individuals have led to the development of alternative forms, such as Creatine Alpha-Ketoglutarate (this compound).

This compound is a molecular salt of creatine and alpha-ketoglutaric acid. The theoretical advantages of this compound are predicated on the individual and synergistic properties of its constituent parts. These potential benefits include enhanced solubility, improved bioavailability and absorption, and a dual-role functionality stemming from the metabolic activities of both creatine and alpha-ketoglutarate. This guide will dissect these theoretical advantages, present available quantitative data, and propose experimental protocols for their validation.

Physicochemical Properties: The Solubility Question

A significant theoretical advantage of this compound lies in its potential for greater aqueous solubility compared to Creatine Monohydrate. The latter is known for its relatively poor solubility in water, which can affect its dissolution rate and potentially lead to gastrointestinal discomfort.

Theoretical Advantage: By bonding creatine with alpha-ketoglutaric acid, a more soluble organic acid, it is hypothesized that the overall solubility of the creatine compound is increased. Improved solubility could lead to more efficient absorption in the gastrointestinal tract and may reduce the incidence of side effects such as bloating or cramping.[3]

Quantitative Data Summary:

| Compound | Temperature (°C) | Solubility (g/L) | pH of Saturated Solution | Reference |

| Creatine Monohydrate | 20 | 14 | ~7.0 | [4] |

| Creatine Citrate (B86180) | 20 | 29 | 3.2 | [4] |

| Creatine Pyruvate | 20 | 54 | 2.6 | [4] |

This table illustrates the principle that creatine salts can exhibit higher solubility than creatine monohydrate, a principle that theoretically extends to this compound.

Proposed Experimental Protocol for Solubility Determination:

A standardized protocol to definitively determine and compare the solubility of this compound and Creatine Monohydrate would involve the following steps:

-

Preparation of Saturated Solutions: An excess amount of both this compound and Creatine Monohydrate would be added to a fixed volume of deionized water at a controlled temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures).

-

Equilibration: The solutions would be stirred for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solute would be removed by centrifugation and filtration.

-

Quantification: The concentration of creatine in the supernatant would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The solubility would be expressed in g/L or mol/L, and a statistical comparison between the two compounds would be performed.

Bioavailability and Absorption: A Tale of Two Molecules

The primary rationale for developing alternative creatine forms is to enhance bioavailability. This compound is theorized to offer superior absorption through multiple mechanisms.

Theoretical Advantages:

-

Enhanced Intestinal Permeability: The presence of alpha-ketoglutarate may improve the absorption of creatine. AKG is a key intermediate in the Krebs cycle and has its own transport mechanisms in the intestine, which could potentially facilitate the uptake of the entire this compound molecule or its dissociated components.[5]

-

Reduced Gastric Degradation: While creatine monohydrate is relatively stable in stomach acid, some claims suggest that the AKG salt form offers even greater stability, further minimizing the conversion of creatine to its inactive byproduct, creatinine (B1669602).[3] However, research indicates that creatine monohydrate is already highly stable at the low pH of stomach acid.[6]

-

Alternative Cellular Uptake Pathways: Some sources propose that this compound may not be solely reliant on the primary creatine transporter, SLC6A8, for cellular entry.[7] This is a significant claim, as the expression and activity of this transporter are key determinants of creatine uptake into muscle and brain tissue.[8] However, this hypothesis requires substantial scientific validation.

Proposed Experimental Protocol for In Vivo Bioavailability Study:

A randomized, double-blind, crossover study in human participants would be the gold standard for comparing the bioavailability of this compound and Creatine Monohydrate.

-

Participant Recruitment: A cohort of healthy, adult participants would be recruited.

-

Study Design: Participants would receive equimolar doses of this compound and Creatine Monohydrate, with a washout period between treatments.

-

Blood Sampling: Serial blood samples would be collected over a 24-hour period following ingestion.

-

Urine Collection: 24-hour urine samples would be collected to quantify creatine and creatinine excretion.

-

Pharmacokinetic Analysis: Plasma creatine concentrations would be measured to determine key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).

-

Bioavailability Calculation: Relative bioavailability of this compound would be calculated by comparing its AUC to that of Creatine Monohydrate.

Synergistic Metabolic Roles: The Dual-Action Hypothesis

Beyond potential improvements in creatine delivery, the alpha-ketoglutarate moiety of this compound is itself a metabolically active compound, leading to the hypothesis of synergistic effects.

Theoretical Advantages:

-

Krebs Cycle Intermediate: Alpha-ketoglutarate is a crucial intermediate in the Krebs (citric acid) cycle, a central pathway in cellular energy production.[9] Supplementing with AKG could theoretically enhance the efficiency of this cycle, providing an additional pathway for ATP production.

-

Glutamine Precursor: AKG is a precursor for the synthesis of glutamate (B1630785) and glutamine, amino acids that are vital for muscle protein synthesis, immune function, and intestinal health.[5]

-

Ammonia Buffering: AKG can act as a scavenger of ammonia, a byproduct of intense exercise that can contribute to fatigue.[3]

Signaling Pathways:

The potential synergistic effects of this compound can be visualized through the intersection of the phosphocreatine (B42189) system and the Krebs cycle.

Experimental Workflows and Logical Relationships

To systematically evaluate the theoretical advantages of this compound, a structured experimental workflow is necessary.

Conclusion and Future Directions

The theoretical advantages of this compound over Creatine Monohydrate—namely enhanced solubility, bioavailability, and synergistic metabolic effects—are compelling from a biochemical and physiological standpoint. However, it is crucial to emphasize that these advantages remain largely theoretical due to a lack of direct, quantitative, and peer-reviewed comparative studies.

The supplement industry has posited that binding creatine to AKG could lead to significant improvements in its delivery and uptake.[9] While anecdotal reports and preliminary data suggest potential benefits such as improved muscle uptake and reduced gastrointestinal discomfort, rigorous clinical studies are needed for validation.[10]

Future research should focus on conducting the proposed experimental protocols outlined in this guide to provide the necessary data for a definitive comparison. Such studies would not only validate or refute the theoretical claims but also elucidate the precise mechanisms of action of this compound. Until such research is available, Creatine Monohydrate remains the gold standard for creatine supplementation, backed by a vast body of scientific evidence.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peak.ag [peak.ag]

- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-Ketoglutarate and intestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine-alpha_ketoglutarate [bionity.com]

- 8. X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Creatine-alpha ketoglutarate - Wikipedia [en.wikipedia.org]

- 10. caringsunshine.com [caringsunshine.com]

Endogenous Synthesis of Alpha-Ketoglutarate: A Technical Guide for Researchers

Abstract

Alpha-ketoglutarate (B1197944) (AKG), a pivotal intermediate in cellular metabolism, sits (B43327) at the crossroads of carbon and nitrogen metabolism. It is a key component of the tricarboxylic acid (TCA) cycle, a central hub for amino acid synthesis and degradation, and a crucial signaling molecule. Understanding the endogenous pathways that govern AKG homeostasis is therefore critical for researchers in basic science and drug development. This technical guide provides an in-depth overview of the core synthesis pathways of AKG, detailed experimental protocols for its quantification and the measurement of related enzyme activities, and quantitative data to support experimental design and interpretation.

Introduction

Alpha-ketoglutarate, also known as 2-oxoglutarate, is a five-carbon dicarboxylic acid that plays a central role in a multitude of cellular processes. Beyond its well-established function in the TCA cycle for energy production, AKG is a key precursor for the synthesis of several amino acids, including glutamate (B1630785), glutamine, proline, and arginine. It also acts as a nitrogen scavenger, transporting nitrogen from peripheral tissues to the liver for urea (B33335) synthesis. Furthermore, AKG is an essential cofactor for a class of enzymes known as α-KG-dependent dioxygenases, which are involved in diverse processes such as collagen synthesis, fatty acid metabolism, and epigenetic regulation through DNA and histone demethylation. Given its multifaceted roles, the dysregulation of AKG metabolism has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. This guide will explore the primary endogenous pathways responsible for the synthesis of this critical metabolite.

Core Synthesis Pathways of Alpha-Ketoglutarate

The intracellular pool of alpha-ketoglutarate is maintained through three primary metabolic pathways: the tricarboxylic acid (TCA) cycle, glutaminolysis, and the transamination of various amino acids. The contribution of each pathway to the overall AKG pool can vary depending on the cell type, metabolic state, and nutrient availability.

Tricarboxylic Acid (TCA) Cycle

The canonical source of AKG is the TCA cycle, a series of mitochondrial enzymatic reactions that oxidize acetyl-CoA to generate reducing equivalents for ATP production. In this cycle, isocitrate is oxidatively decarboxylated to yield AKG. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH).

There are three main isoforms of IDH in mammalian cells:

-

IDH1: A NADP⁺-dependent enzyme located in the cytoplasm and peroxisomes.

-

IDH2: A NADP⁺-dependent enzyme found in the mitochondria.

-

IDH3: A NAD⁺-dependent enzyme that is a key component of the mitochondrial TCA cycle.

The IDH3-catalyzed reaction is a critical regulatory point in the TCA cycle and is allosterically regulated by the cellular energy status.

Regulation of Isocitrate Dehydrogenase: The activity of mitochondrial IDH3 is finely tuned by the energy state of the cell. It is allosterically activated by ADP and Ca²⁺, signaling a low energy state and the need for increased metabolic flux through the TCA cycle. Conversely, it is inhibited by high levels of ATP and NADH, which indicate an energy-replete state. Low concentrations of ATP can paradoxically activate the enzyme by mimicking ADP's binding to the allosteric site.

Glutaminolysis

Glutaminolysis is a major anaplerotic pathway that replenishes TCA cycle intermediates, and it is a significant source of AKG, particularly in rapidly proliferating cells such as cancer cells. This pathway involves the conversion of glutamine to glutamate, which is then converted to AKG.

The two key enzymatic steps are:

-

Glutaminase (B10826351) (GLS): This enzyme catalyzes the hydrolysis of glutamine to glutamate and ammonia. There are two major isoforms, GLS1 (kidney-type) and GLS2 (liver-type), which exhibit different tissue distributions and regulatory properties.

-

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to AKG, producing NADH or NADPH and ammonia. Alternatively, aminotransferases can also convert glutamate to AKG.

Regulation of Glutaminolysis: Glutamate dehydrogenase is a highly regulated enzyme. It is allosterically activated by ADP and leucine, indicating a need for energy and building blocks. Conversely, GDH is potently inhibited by GTP and ATP, signaling an energy-rich state. Palmitoyl-CoA and certain steroid hormones also act as inhibitors. The activity of glutaminase is also subject to regulation, with ADP being an allosteric activator.

Transamination of Amino Acids

Transamination reactions, catalyzed by aminotransferases (also known as transaminases), provide a direct link between amino acid metabolism and the TCA cycle. In these reversible reactions, an amino group is transferred from an amino acid to an α-keto acid, typically AKG, to form glutamate and a new α-keto acid. Conversely, glutamate can donate its amino group to various α-keto acids to generate new amino acids and regenerate AKG.

Key aminotransferases involved in AKG metabolism include:

-

Aspartate Aminotransferase (AST): Catalyzes the interconversion of aspartate and AKG to oxaloacetate and glutamate.

-

Alanine (B10760859) Aminotransferase (ALT): Catalyzes the interconversion of alanine and AKG to pyruvate (B1213749) and glutamate.

Through these and other transamination reactions involving various amino acids, the cellular pool of AKG is dynamically maintained and integrated with amino acid homeostasis.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to AKG synthesis, including enzyme kinetic parameters and physiological concentrations. These values can vary depending on the specific tissue, organism, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in AKG Synthesis

| Enzyme | Organism/Tissue | Substrate | K_m_ | V_max_ | Reference(s) |

| Isocitrate Dehydrogenase 3 (IDH3) | Bovine Adrenal | α-Ketoglutarate | 0.190 mM | - | |

| Bovine Adrenal | CoA | 0.012 mM | - | ||

| Bovine Adrenal | NAD⁺ | 0.025 mM | - | ||

| Glutamate Dehydrogenase (GDH) | Bovine Liver | Glutamate | 3 mM (pH 8.0) | - | |

| Bovine Liver | α-Ketoglutarate | 30 mM (pH 6.0) | - | ||

| Human (hGDH1) | Glutamate | ~3x higher than hGDH2 | 160 µmol/min/mg | ||

| Human (hGDH2) | Glutamate | Lower than hGDH1 | 160 µmol/min/mg | ||

| Mouse Liver (with NAD⁺) | Glutamate | 1.92 mM | 1.26 µmol/mL/min | ||

| Mouse Liver (with NADP⁺) | Glutamate | 1.66 mM | 0.51 µmol/mL/min |

Note: Vmax values are often context-dependent and not always reported in a standardized manner.

Table 2: Reported Concentrations of Alpha-Ketoglutarate

| Biological Sample | Organism | Concentration | Reference(s) |

| Human Plasma | Human | 40-100 ng/mL | |

| Rat Plasma | Rat | Acute HE: 19.07 ± 7.09 µM | |

| Rat Liver | Rat | Acute HE: 0.01 ± 0.00 nmol/mg protein | |

| Rat Kidney | Rat | Acute HE: 0.40 ± 0.45 nmol/mg protein | |

| Rat Brain | Rat | Acute HE: 0.007 ± 0.006 nmol/mg protein | |

| C2C12 Cells (in vitro) | Mouse | Effective concentrations 0.1-1.0 mM |

Experimental Protocols

Accurate measurement of AKG and the activity of its synthesizing enzymes is crucial for studying its metabolic roles. This section provides detailed methodologies for key experiments.

Quantification of Alpha-Ketoglutarate

This method is based on an enzymatic reaction that produces a colored product proportional to the AKG concentration.

Principle: AKG is converted to glutamate in a reaction that consumes a chromogenic substrate, leading to a decrease in absorbance, or it is part of a coupled reaction that generates a colored product.

Materials:

-

AKG Assay Kit (e.g., from Cayman Chemical, Cell Biolabs)

-

96-well microplate

-

Microplate reader

-

Sample (e.g., plasma, tissue homogenate, cell lysate)

-

AKG Standard

Protocol:

-

Sample Preparation:

-

Plasma: Collect blood with an anticoagulant, centrifuge to separate plasma.

-

Tissue: Homogenize ~200 mg of tissue in 1 mL of ice-cold 1X Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Cells: Harvest cells and resuspend in ice-cold Assay Buffer. Lyse the cells by sonication or homogenization. Centrifuge to remove debris.

-

-

Standard Curve Preparation: Prepare a series of AKG standards by diluting the stock solution according to the kit manufacturer's instructions.

-

Assay Procedure:

-

Add 50 µL of standards and samples to separate wells of the 96-well plate.

-

Prepare a Reaction Mix containing the necessary enzymes and substrates as per the kit protocol.

-

Add 150 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C for 60-180 minutes, protected from light.

-

-

Measurement: Read the absorbance at the specified wavelength (e.g., 540-570 nm) using a microplate reader.

-

Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of AKG in the samples from the linear regression of the standard curve.

This method offers higher sensitivity compared to colorimetric assays.

Principle: Similar to the colorimetric assay, a coupled enzymatic reaction produces a fluorescent product.

Materials:

-

AKG Fluorometric Assay Kit

-

96-well black microplate

-

Fluorescence microplate reader

-

Sample and AKG Standard

Protocol:

-

Sample and Standard Preparation: Follow the same procedures as for the colorimetric assay.

-

Assay Procedure:

-

Add samples and standards to the wells.

-

Add the Reaction Mix provided in the kit.

-

Incubate as recommended by the manufacturer (e.g., 30-60 minutes at 37°C).

-

-

Measurement: Measure the fluorescence at the specified excitation and emission wavelengths.

-

Calculation: Calculate the AKG concentration based on the standard curve.

LC-MS/MS is the gold standard for accurate and sensitive quantification of metabolites.

Principle: AKG is separated by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio.

Materials:

-

LC-MS/MS system

-

Appropriate LC column (e.g., C18 or HILIC)

-

Mobile phases (e.g., acetonitrile, water with formic acid)

-

Internal standard (e.g., ¹³C-labeled AKG)

-

Sample and AKG Standard

Protocol:

-

Sample Preparation:

-

Plasma: Protein precipitation is typically required. Add a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing the internal standard to the plasma sample. Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.

-

Cell/Tissue Extracts: Homogenize in a suitable solvent (e.g., 80% methanol) containing the internal standard. Centrifuge to remove debris.

-

-

LC Separation: Inject the prepared sample onto the LC column. Use a gradient elution to separate AKG from other metabolites.

-

MS/MS Detection: Use multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for AKG and its internal standard.

-

Quantification: Create a standard curve by analyzing known concentrations of AKG. The concentration of AKG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Measurement of Enzyme Activity

Principle: The activity of IDH is determined by measuring the rate of NAD⁺ or NADP⁺ reduction to NADH or NADPH, respectively, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer or microplate reader

-

Cuvettes or 96-well UV-transparent plate

-

Reaction buffer (e.g., Tris-HCl)

-

Isocitrate solution

-

NAD⁺ or NADP⁺ solution

-

Enzyme source (e.g., tissue homogenate, purified enzyme)

Protocol:

-

Prepare Reaction Mixture: In a cuvette or well, combine the reaction buffer, isocitrate, and NAD⁺/NADP⁺.

-

Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.

-

Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity. Use the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹) to calculate the rate of product formation.

Principle: The activity of GDH is measured by monitoring the reduction of NAD(P)⁺ to NAD(P)H at 340 nm in the presence of glutamate.

Materials:

-

Spectrophotometer or microplate reader

-

Reaction buffer

-

Glutamate solution

-

NAD⁺ or NADP⁺ solution

-

Enzyme source

Protocol:

-

Prepare Reaction Mixture: Combine the reaction buffer, glutamate, and NAD(P)⁺.

-

Initiate Reaction: Add the enzyme source.

-

Measure Absorbance: Monitor the increase in absorbance at 340 nm.

-

Calculate Activity: Calculate the enzyme activity based on the rate of NAD(P)H formation.

Experimental Workflows

The following diagrams illustrate the general workflows for the quantification of AKG and the measurement of enzyme activity.

Whitepaper: The Central Role of Alpha-Ketoglutarate in the Krebs Cycle and Beyond: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alpha-ketoglutarate (B1197944) (AKG), also known as 2-oxoglutarate, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1] Beyond its canonical role in mitochondrial respiration, AKG serves as a critical nexus, linking carbon and nitrogen metabolism, and acts as a key signaling molecule and enzymatic cofactor.[2] This technical guide provides an in-depth examination of AKG's function within the Krebs cycle, the regulation of its enzymatic machinery, and its broader implications as a metabolic hub. We present quantitative data, detailed experimental protocols for AKG-related assays, and visual diagrams of key pathways to offer a comprehensive resource for professionals in biomedical research and drug development.

Core Role of Alpha-Ketoglutarate in the Krebs Cycle

Alpha-ketoglutarate occupies a central position in the Krebs cycle, which occurs in the mitochondrial matrix of eukaryotic cells.[3][4] Its formation and subsequent conversion are critical steps that generate reducing equivalents for the electron transport chain and serve as a major point of metabolic regulation.

Formation of Alpha-Ketoglutarate from Isocitrate

Alpha-ketoglutarate is produced in the third step of the Krebs cycle through the oxidative decarboxylation of isocitrate.[5] This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH).[6] The process involves the oxidation of isocitrate to oxalosuccinate, which is then decarboxylated to form the five-carbon molecule, alpha-ketoglutarate, releasing a molecule of carbon dioxide (CO₂) and reducing NAD⁺ to NADH.[5]

Oxidative Decarboxylation to Succinyl-CoA

Following its formation, AKG undergoes a second oxidative decarboxylation reaction, converting it to succinyl-CoA.[7] This reaction is the fourth step of the cycle and is catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC).[8][9] Structurally and mechanistically similar to the pyruvate (B1213749) dehydrogenase complex, KGDHC utilizes coenzyme A (CoA) and NAD⁺ to produce succinyl-CoA, CO₂, and another molecule of NADH.[10][11] This step is a rate-limiting and irreversible reaction within the TCA cycle, making it a critical point of control.[11][12]

Caption: A diagram illustrating the formation and consumption of alpha-ketoglutarate in the Krebs cycle.

Regulation of Alpha-Ketoglutarate Metabolism

The cellular concentration of AKG is tightly controlled through the regulation of the enzymes that produce and consume it: isocitrate dehydrogenase (IDH) and the α-ketoglutarate dehydrogenase complex (KGDHC). This regulation is crucial for matching the rate of the Krebs cycle to the cell's energy demands.[6]

Regulation of Isocitrate Dehydrogenase (IDH)

IDH is allosterically regulated. It is activated by ADP, signaling a low energy state and the need for increased ATP production.[13] Conversely, it is inhibited by ATP and NADH, which indicate high energy levels and product accumulation, respectively.[5][13]

Regulation of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

KGDHC is a major control point in the TCA cycle.[8] Its activity is inhibited by its products, succinyl-CoA and NADH, which compete for binding sites.[8][14] The complex is also inhibited by high levels of ATP.[15] Conversely, an increase in the availability of its substrates and a high ADP/ATP ratio stimulate its activity, as does the presence of calcium ions (Ca²⁺), which is particularly important in muscle cells during contraction.[14]

Caption: Key allosteric activators and inhibitors of the α-ketoglutarate dehydrogenase complex.

AKG as a Critical Metabolic Hub

AKG is more than just a transient intermediate; it is a central metabolic hub that connects the TCA cycle with numerous other critical cellular pathways.[12]

Anaplerotic and Cataplerotic Reactions

The Krebs cycle is an amphibolic pathway, meaning it participates in both catabolism and anabolism.[16] Intermediates can be removed for biosynthetic purposes (cataplerosis) or replenished from other sources (anaplerosis).[17] AKG is a key subject of these fluxes.

-

Cataplerosis: AKG can be drawn from the cycle to synthesize amino acids like glutamate (B1630785), glutamine, proline, and arginine.[16]

-

Anaplerosis: Conversely, AKG can be replenished from the breakdown of these same amino acids, particularly glutamate, through transamination or oxidative deamination by glutamate dehydrogenase.[18][19] This process "fills up" the Krebs cycle, enhancing its capacity.[17]

Link to Amino Acid and Nitrogen Metabolism

AKG is fundamentally linked to nitrogen metabolism through its role as a primary nitrogen scavenger.[20][21] Through transamination reactions, the amino group from various amino acids is transferred to AKG to form glutamate. This reaction allows the carbon skeletons of amino acids to enter central metabolism for energy production or gluconeogenesis.[18] Glutamate can then be used to synthesize other amino acids or be deaminated to release free ammonia (B1221849) for excretion via the urea (B33335) cycle.[22]

Role as a Dioxygenase Cofactor

AKG is an obligatory co-substrate for a large family of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][23] These enzymes are involved in a wide array of processes, including:

-

Epigenetic Regulation: Histone demethylases (e. g. , Jumonji C domain-containing enzymes) and DNA hydroxylases (TET enzymes) use AKG to catalyze the removal of methyl groups from histones and DNA, thereby regulating gene expression.[24]

-

Hypoxia Sensing: Prolyl hydroxylases (PHDs) use AKG to hydroxylate the hypoxia-inducible factor (HIF-1α).[9] Under normal oxygen levels (normoxia), hydroxylated HIF-1α is targeted for degradation. Under low oxygen (hypoxia), PHD activity is reduced, stabilizing HIF-1α and allowing it to activate genes that promote adaptation to hypoxic conditions.[12]

-

Collagen Synthesis: Prolyl-4-hydroxylase, essential for collagen maturation and stability, is another AKG-dependent dioxygenase.[2]

Caption: AKG connects the Krebs cycle with amino acid metabolism and dioxygenase-mediated signaling.

Quantitative Metabolic Data

Precise quantification of enzyme kinetics and metabolite concentrations is essential for building accurate metabolic models and for drug development. The following tables summarize key quantitative data related to AKG metabolism.

Table 1: Michaelis-Menten Constants (Km) for α-Ketoglutarate Dehydrogenase Complex

| Substrate | Organism/Tissue | Km Value (mM) | Reference |

|---|---|---|---|

| α-Ketoglutarate | Bovine Adrenals | 0.190 | [15] |

| Coenzyme A | Bovine Adrenals | 0.012 | [15] |

| NAD⁺ | Bovine Adrenals | 0.025 |[15] |

Table 2: Allosteric Regulation of Key Enzymes in AKG Metabolism

| Enzyme | Allosteric Activators | Allosteric Inhibitors | Reference |

|---|---|---|---|

| Isocitrate Dehydrogenase | ADP, Ca²⁺ | ATP, NADH | [5][6][13] |

| α-Ketoglutarate Dehydrogenase Complex | ADP, Ca²⁺ | ATP, NADH, Succinyl-CoA |[8][14][15] |

Experimental Protocols

Accurate measurement of AKG and the activity of its related enzymes is crucial for research. The following sections detail standardized protocols for these assays.

Protocol for Quantification of Alpha-Ketoglutarate

This protocol is based on a fluorometric assay kit, which offers high sensitivity suitable for cell and tissue lysates.[25][26]

-

Principle: Alpha-ketoglutarate is transaminated, leading to the generation of pyruvate. The pyruvate is then used in a subsequent reaction to convert a non-fluorescent probe into a highly fluorescent product (resorufin). The fluorescence intensity, measured at Ex/Em = 535/587 nm, is directly proportional to the AKG concentration in the sample.[26]

-

Materials:

-

AKG Assay Kit (containing AKG Assay Buffer, Probe, Enzyme Mix, and AKG Standard).

-

96-well black microplate with a clear bottom.

-

Microplate reader capable of fluorescence measurement.

-

Phosphate-buffered saline (PBS).

-

Deproteinizing sample preparation kit or 10 kDa MWCO spin filters.

-

-

Sample Preparation:

-

Cell Lysate: Harvest 1-5 x 10⁶ cells and wash with cold PBS. Homogenize cells in 100 µL of AKG Assay Buffer on ice.

-

Tissue Lysate: Homogenize 10-20 mg of tissue in 100-200 µL of AKG Assay Buffer on ice.

-

Deproteinization: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. To remove proteins, which can interfere with the assay, pass the supernatant through a 10 kDa MWCO spin filter. The filtrate is the sample ready for assay.

-

-

Assay Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the AKG Standard (e.g., 0, 2, 4, 6, 8, 10 µM) in AKG Assay Buffer. Add 50 µL of each standard dilution to separate wells of the 96-well plate.

-

Sample Addition: Add 1-50 µL of the deproteinized sample to wells. Adjust the final volume in each well to 50 µL with AKG Assay Buffer.

-

Reaction Mix Preparation: For each well, prepare 50 µL of Reaction Mix containing:

-

48 µL AKG Assay Buffer

-

1 µL Probe

-

1 µL Enzyme Mix

-

-

Reaction Initiation: Add 50 µL of the Reaction Mix to each well containing standards and samples. Mix gently.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

-

Calculation: Subtract the 0 µM standard reading from all other readings. Plot the standard curve and determine the AKG concentration in the samples from the curve.

-

Protocol for α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity Assay

This protocol outlines a colorimetric method for measuring KGDHC activity in isolated mitochondria or tissue/cell lysates.[27][28]

-

Principle: KGDHC converts α-ketoglutarate to succinyl-CoA, which is coupled to the reduction of a probe, resulting in a colored product. The rate of color development, measured by the absorbance at 450 nm, is proportional to the KGDHC activity. One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 and 37°C.[27]

-

Materials:

-

KGDHC Activity Assay Kit (containing Assay Buffer, Substrate, Developer, and NADH Standard).

-

96-well clear microplate.

-

Microplate reader capable of absorbance measurement at 450 nm.

-

Sample lysates (isolated mitochondria, cells, or tissues).

-

-

Sample Preparation:

-

Homogenize cells (1-5 x 10⁶) or tissue (10-20 mg) in 100-200 µL of ice-cold Assay Buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. For samples with high protein content or potential background, use an ammonium (B1175870) sulfate (B86663) precipitation step or a 10 kDa spin filter to clarify.

-

-

Assay Procedure:

-

NADH Standard Curve: Prepare a standard curve using the provided NADH standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Add 50 µL of each standard to separate wells.

-

Sample and Background Control Wells: Add 5-50 µL of sample to two sets of wells (one for the sample measurement and one for the background control). Adjust the volume to 50 µL with Assay Buffer.

-

Reaction Mix Preparation:

-

Reaction Mix (for samples): For each well, mix 48 µL of Assay Buffer, 1 µL of Developer, and 1 µL of KGDH Substrate.

-

Background Control Mix (for background): Mix 49 µL of Assay Buffer and 1 µL of Developer (omit the substrate).

-

-

Reaction Initiation: Add 50 µL of the Reaction Mix to the sample and standard wells. Add 50 µL of the Background Control Mix to the background control wells.

-

Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode every 2-3 minutes for 30-60 minutes at 37°C.

-

Calculation:

-

Plot the NADH standard curve (OD450 vs. nmol NADH).

-

Choose two time points (T1 and T2) in the linear phase of the reaction kinetic plot.

-

Calculate the change in absorbance for the sample (ΔOD_sample = A₂ - A₁) and background (ΔOD_bkg = A₂' - A₁').

-

The corrected change in absorbance is ΔOD = ΔOD_sample - ΔOD_bkg.

-

Apply the corrected ΔOD to the NADH standard curve to determine the amount of NADH (B) generated during the reaction time (ΔT = T2 - T1).

-

Calculate KGDHC activity: Activity (U/mL) = B / (ΔT * V) where V is the sample volume in mL.

-

-

Caption: A flowchart outlining the major steps for measuring alpha-ketoglutarate levels in biological samples.

Conclusion

Alpha-ketoglutarate is a cornerstone of cellular metabolism, indispensable for its central role in the Krebs cycle's energy-producing pathway. Its significance, however, extends far beyond ATP synthesis. As a critical link between carbon and nitrogen metabolism and as a required cofactor for a host of dioxygenases that regulate epigenetics and cellular responses to hypoxia, AKG stands out as a key metabolic regulator. Understanding the intricate control of AKG levels and the pathways it influences is paramount for researchers in metabolic diseases, oncology, and aging. The quantitative data and detailed protocols provided herein serve as a valuable technical resource for professionals seeking to investigate and modulate the pathways governed by this multifaceted molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Tricarboxylic Acid Cycle Intermediates and Individual Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. jackwestin.com [jackwestin.com]

- 7. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. mdpi.com [mdpi.com]

- 10. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]

- 11. benchchem.com [benchchem.com]

- 12. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. quora.com [quora.com]

- 18. fiveable.me [fiveable.me]

- 19. m.youtube.com [m.youtube.com]

- 20. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]

- 21. search.library.uq.edu.au [search.library.uq.edu.au]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. α-Ketoglutaric Acid Measurement α-Ketoglutarate Assay Kit-Fluorometric Dojindo [dojindo.com]

- 26. Alpha Ketoglutarate (alpha KG) Assay Kit. Quantitative. ab83431 | Abcam [abcam.com]

- 27. A-KG Dehydrogenase Activity Assay Kit Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 28. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

The Enigma of Creatine Alpha-Ketoglutarate: A Scientific Review of Its Efficacy

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Rationale and the Reality

Creatine (B1669601) monohydrate stands as one of the most researched and effective dietary supplements for improving high-intensity exercise performance and increasing lean body mass.[1][2][3] Its mechanism of action, primarily through the saturation of intramuscular phosphocreatine (B42189) stores to accelerate ATP regeneration, is well-established.[4][5] However, its relatively low solubility and potential for gastrointestinal distress in some individuals have prompted the development of alternative creatine formulations.

Creatine AKG is a salt formed from creatine and alpha-ketoglutaric acid. The theoretical premise for its enhanced efficacy is twofold:

-

Enhanced Bioavailability: Alpha-ketoglutarate (AKG) is a key intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[6] It is suggested that binding creatine to AKG could improve its absorption from the gut and subsequent uptake into muscle cells, potentially bypassing the need for a dedicated creatine transporter.[7][8]

-

Synergistic Metabolic Effects: AKG itself is involved in various metabolic processes, including amino acid metabolism and ammonia (B1221849) detoxification.[9] The hypothesis is that the AKG component could independently contribute to enhanced energy production and reduced muscle fatigue, thus providing a synergistic effect with creatine.[9]

Despite this compelling theoretical framework, the scientific reality is that this compound remains largely uninvestigated in human clinical trials. The majority of information available comes from non-peer-reviewed sources and marketing materials.

Analysis of Pre-Clinical and Related Human Studies

Direct research on this compound is virtually non-existent in peer-reviewed literature. To provide a comprehensive overview, this review examines studies on closely related compounds and the individual components of this compound.

Studies on Combined Creatine and Arginine Alpha-Ketoglutarate (AAKG) Supplementation

The most relevant human performance studies have investigated the effects of creatine administered in conjunction with Arginine Alpha-Ketoglutarate (AAKG), not this compound. It is crucial to distinguish that these are different formulations. One notable study by Little et al. (2008) provides some insight, though its findings cannot be directly extrapolated to this compound.[10]

Table 1: Summary of Quantitative Data from Little et al. (2008) - Creatine + AAKG vs. Creatine vs. Placebo [10][11]

| Outcome Measure | Cr + A-AKG Group (n=12) | Creatine (Cr) Group (n=11) | Placebo (PLA) Group (n=12) |

| Bench Press Repetitions (3 sets) | ↑ 12.4% (p < .01) | ↑ 11.9% (p < .01) | No significant change |

| Peak Power (Wingate Test) | ↑ 7.1% (p < .01) | No significant change | No significant change |

| Average Power (Wingate Test) | No significant difference | No significant difference | No significant difference |

| Total Body Mass | No significant change | ↑ 1.5% (p < .01) | No significant change |

Experimental Protocol: Little et al. (2008) [10][11]

-

Participants: Thirty-five healthy, resistance-trained men (mean age ~23 years).

-

Design: Randomized, double-blind, placebo-controlled trial.

-

Supplementation Protocol: 10 days of supplementation with one of three treatments:

-

Cr + A-AKG: 0.1 g/kg/day of creatine + 0.075 g/kg/day of Arginine Alpha-Ketoglutarate.

-

Cr: 0.1 g/kg/day of creatine.

-

Placebo: 1 g/kg/day of sucrose.

-

-

Outcome Measures: Body composition, muscle endurance (total repetitions in 3 sets of bench press), and peak and average power (3 repeated Wingate tests).

The results suggest that the combination of creatine and AAKG may offer a slight advantage in improving peak power output over creatine alone, while both creatine-containing supplements improved upper body muscle endurance.[10][11] However, the study's use of AAKG and a multi-ingredient supplement in the Cr + A-AKG group (also containing glutamine, taurine, BCAAs, and MCTs) makes it impossible to isolate the effects of a Creatine-AKG bond.

Caption: Experimental workflow for the study by Little et al. (2008).

Research on Alpha-Ketoglutarate (AKG) and Muscle Metabolism

Recent research has focused on the potential benefits of AKG as a standalone supplement. While this does not directly validate this compound, it provides a basis for the theoretical synergistic effects. One study has shown that AKG can promote skeletal muscle hypertrophy and protein synthesis through the Akt/mTOR signaling pathway in mice and C2C12 myotubes. This suggests that AKG may have anabolic properties independent of creatine.

Signaling Pathways: A Tale of Two Molecules

While no studies have elucidated the specific signaling pathways affected by this compound, we can infer the potential mechanisms based on its constituent parts.

-

Creatine: The primary mechanism is the increase in phosphocreatine (PCr) stores, which buffers ATP levels during high-intensity exercise. This leads to enhanced performance and training adaptations.[4][5]

-

Alpha-Ketoglutarate: As a crucial intermediate in the Krebs cycle, AKG directly participates in mitochondrial respiration and ATP production. Furthermore, emerging evidence suggests AKG may influence cellular signaling pathways related to protein synthesis.

The theoretical interaction would involve the Krebs cycle providing a sustained energy supply while the phosphocreatine system provides immediate energy, a potentially powerful combination for athletic performance.

Caption: Theoretical synergistic energy pathways of Creatine and AKG.

Bioavailability and Pharmacokinetics: The Unanswered Questions

A key marketing claim for this compound is its superior bioavailability. However, there is a complete absence of published pharmacokinetic data in humans to support this. Claims of enhanced absorption and reduced gastrointestinal distress remain anecdotal.[8][12] In contrast, creatine monohydrate has been shown to have high oral bioavailability, with nearly 99% of an ingested dose being either taken up by tissues or excreted in the urine.[13][14] Without comparative human pharmacokinetic studies, any assertion of this compound's superiority is speculative.

Conclusion and Future Directions

The current body of scientific literature does not support the claims of enhanced efficacy for Creatine Alpha-Ketoglutarate over creatine monohydrate. The theoretical benefits of improved absorption and synergistic metabolic effects are, at present, entirely unsubstantiated by direct, peer-reviewed human clinical trials. The only relevant human performance data comes from studies using a combination of creatine and Arginine AKG, which is not the same compound and was part of a multi-ingredient supplement.

For researchers, scientists, and professionals in drug development, this compound represents a compound with a plausible hypothesis but a complete lack of evidence. To ascertain its true potential, the following research is imperative:

-

Pharmacokinetic Studies: A fundamental requirement is to determine the bioavailability and pharmacokinetic profile of this compound in humans, directly comparing it to a standard dose of creatine monohydrate.

-

Placebo-Controlled Efficacy Trials: Rigorous, double-blind, placebo-controlled studies are needed to evaluate the ergogenic effects of standalone this compound on performance metrics such as strength, power, and endurance, as well as on body composition.

-

Comparative Effectiveness Trials: Direct head-to-head studies comparing this compound to creatine monohydrate are essential to validate or refute claims of superiority.

-

Mechanistic Studies: Should efficacy be established, further research into the specific molecular and signaling pathways affected by this compound would be warranted.

Until such research is conducted and published, this compound should be considered a scientifically unproven formulation. The extensive body of evidence supporting the safety and efficacy of creatine monohydrate solidifies its position as the gold standard for creatine supplementation.[14][15]

References

- 1. International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]

- 3. Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergogenic effects of creatine in sports and rehabilitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ergogenic effects of creatine in sports and rehabilitation. | Semantic Scholar [semanticscholar.org]

- 6. Creatine-alpha ketoglutarate - Wikipedia [en.wikipedia.org]

- 7. exercise.com [exercise.com]

- 8. Creatine-alpha_ketoglutarate [chemeurope.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Creatine, arginine alpha-ketoglutarate, amino acids, and medium-chain triglycerides and endurance and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. speedendurance.com [speedendurance.com]

- 13. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Convergent Pathways of Creatine and α-Ketoglutarate: A Technical Guide to Potential Synergistic Effects

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today explores the potential synergistic relationship between creatine (B1669601) and alpha-ketoglutarate (B1197944) (AKG), two key molecules in cellular metabolism. This document, intended for researchers, scientists, and professionals in drug development, delves into the intricate signaling pathways and physiological effects that suggest a combined therapeutic and performance-enhancing potential. While direct evidence for synergy at the molecular level is still emerging, this paper synthesizes existing clinical and preclinical data to build a strong theoretical framework for their combined action.

Introduction

Creatine is a well-established ergogenic aid and therapeutic agent, primarily known for its role in cellular energy buffering through the phosphocreatine (B42189) system.[1] Its effects on muscle hypertrophy, strength, and neurological health are extensively documented.[2] Alpha-ketoglutarate, a critical intermediate in the Krebs cycle, is integral to energy production, amino acid metabolism, and has demonstrated roles in protein synthesis and the attenuation of muscle atrophy.[3] The theoretical basis for a synergistic interaction lies in their convergent effects on key cellular processes that govern muscle growth, energy metabolism, and mitochondrial function. This guide will explore these mechanisms, present quantitative data from human trials, and provide detailed experimental protocols for future research.

Quantitative Data from Human Clinical Trials

Clinical studies investigating the combined effects of creatine and AKG (often as arginine alpha-ketoglutarate, AAKG) have shown promising results in enhancing athletic performance. The data from these studies are summarized below for comparative analysis.

Table 1: Effects of Creatine and AAKG Supplementation on Strength and Power

| Study | Supplement Group | N | Duration | Outcome Measure | Pre-Supplementation (Mean ± SD) | Post-Supplementation (Mean ± SD) | % Change | p-value |

| Little et al. (2008)[4][5] | Cr + AAKG | 12 | 10 days | Bench Press Reps (3 sets) | 30.9 ± 6.6 | 34.9 ± 8.7 | +12.9% | < 0.01 |

| Creatine (Cr) | 11 | 10 days | Bench Press Reps (3 sets) | 27.6 ± 5.9 | 31.0 ± 7.6 | +12.3% | < 0.01 | |

| Placebo | 12 | 10 days | Bench Press Reps (3 sets) | 26.8 ± 5.0 | 27.1 ± 6.3 | +1.1% | > 0.05 | |

| Cr + AAKG | 12 | 10 days | Peak Power (Wingate) | 741 ± 112 W | 794 ± 92 W | +7.2% | < 0.01 | |

| Creatine (Cr) | 11 | 10 days | Peak Power (Wingate) | 722 ± 138 W | 730 ± 144 W | +1.1% | > 0.05 | |

| Placebo | 12 | 10 days | Peak Power (Wingate) | 696 ± 63 W | 705 ± 77 W | +1.3% | > 0.05 | |

| Boyle (2014) | AAKG + Cr | 6 | 8 weeks | Isometric Bench Press (N) | 572.8 ± 174.9 | 656.1 ± 182.3 | +14.5% | < 0.05 (vs. Control) |

| AAKG + Placebo | 6 | 8 weeks | Isometric Bench Press (N) | 587.6 ± 163.2 | 635.9 ± 168.9 | +8.2% | > 0.05 | |

| Placebo | 6 | 8 weeks | Isometric Bench Press (N) | 592.1 ± 158.4 | 618.7 ± 163.1 | +4.5% | > 0.05 | |

| Control | 6 | 8 weeks | Isometric Bench Press (N) | 577.3 ± 169.5 | 592.8 ± 171.2 | +2.7% | > 0.05 |

Table 2: Effects of Creatine and AAKG Supplementation on Body Composition

| Study | Supplement Group | N | Duration | Outcome Measure | Pre-Supplementation (Mean ± SD) | Post-Supplementation (Mean ± SD) | Change | p-value |

| Little et al. (2008)[4][5] | Cr + AAKG | 12 | 10 days | Total Body Mass (kg) | 79.9 ± 13.0 | 81.1 ± 13.8 | +1.2 kg | > 0.05 |

| Creatine (Cr) | 11 | 10 days | Total Body Mass (kg) | 79.9 ± 13.0 | 81.1 ± 13.8 | +1.2 kg | < 0.01 | |

| Placebo | 12 | 10 days | Total Body Mass (kg) | 79.9 ± 13.0 | 81.1 ± 13.8 | +0.2 kg | > 0.05 | |

| Boyle (2014) | AAKG + Cr | 6 | 8 weeks | Fat-Free Mass (kg) | 62.1 ± 8.7 | 63.4 ± 9.1 | +1.3 kg | > 0.05 |

| AAKG + Placebo | 6 | 8 weeks | Fat-Free Mass (kg) | 61.8 ± 7.9 | 62.1 ± 8.1 | +0.3 kg | > 0.05 | |

| Placebo | 6 | 8 weeks | Fat-Free Mass (kg) | 62.5 ± 8.2 | 62.1 ± 8.4 | -0.4 kg | > 0.05 | |

| Control | 6 | 8 weeks | Fat-Free Mass (kg) | 62.3 ± 8.5 | 61.8 ± 8.7 | -0.5 kg | > 0.05 |

Mechanisms of Action and Signaling Pathways

The potential synergy between creatine and AKG can be understood by examining their individual effects on key signaling pathways that regulate muscle hypertrophy and energy metabolism.

Creatine's Anabolic Signaling

Creatine has been shown to influence muscle growth through several mechanisms. It can increase the phosphorylation of key proteins in the Akt/mTOR pathway, a central regulator of protein synthesis.[6][7] Specifically, creatine supplementation has been linked to increased phosphorylation of Akt, and the downstream target p70S6K, leading to enhanced muscle protein synthesis.[6] Furthermore, creatine may promote myogenesis by increasing the mitotic activity of satellite cells, the muscle stem cells responsible for repair and growth.[[“]][9][[“]][11][12]

AKG's Role in Cellular Metabolism and Signaling

AKG, as a key Krebs cycle intermediate, directly contributes to cellular energy production. It also serves as a precursor for glutamine, an abundant amino acid in skeletal muscle that is crucial for protein synthesis.[3] Recent studies have indicated that AKG can activate the mTOR signaling pathway, thereby promoting protein synthesis in muscle cells.[13][14] Additionally, AKG may play a role in regulating cellular energy status through its influence on AMPK, a key energy sensor.

Hypothesized Synergistic Action

The potential synergy between creatine and AKG likely arises from their convergent and potentially additive or even supra-additive effects on the mTOR pathway and overall cellular energy status. By providing both a rapid energy buffer (creatine) and a key substrate for sustained energy production (AKG), their combination could lead to a more robust and sustained activation of anabolic signaling pathways.

Experimental Protocols

To further investigate the synergistic potential of creatine and AKG, the following experimental protocols are proposed, based on established methodologies.

Human Clinical Trial Protocol

This protocol is based on the methodologies of Little et al. (2008) and Boyle (2014).[4][5]

-

Objective: To determine the effects of combined creatine and AKG supplementation on muscular strength, power, and body composition during a resistance training program.

-

Participants: Healthy, resistance-trained males and females, aged 18-30.

-

Design: A double-blind, placebo-controlled, randomized design with three parallel groups:

-

Creatine + AKG (e.g., 5g Creatine Monohydrate + 5g AAKG)

-

Creatine Monohydrate (5g) + Placebo (5g maltodextrin)

-

Placebo (10g maltodextrin)

-

-

Supplementation Protocol: Daily supplementation for 8 weeks. On training days, supplements are consumed pre- and post-workout. On non-training days, consumed at similar times.

-

Resistance Training Program: A supervised, periodized, whole-body resistance training program performed 3-4 days per week for 8 weeks.

-

Outcome Measures:

-

Primary: 1-repetition maximum (1RM) on bench press and squat; Peak power output during a Wingate test.

-

Secondary: Body composition (DEXA), muscle thickness (ultrasound), and dietary analysis.

-

-

Data Analysis: Two-way repeated measures ANOVA to assess group x time interactions.

In Vitro Myoblast Differentiation and Protein Synthesis Assay

-

Objective: To assess the direct effects of creatine and AKG, alone and in combination, on myoblast differentiation and protein synthesis.

-

Cell Line: C2C12 myoblasts.

-

Experimental Groups:

-